Tris(4-fluorophenyl)indigane
Description
The 4-fluorophenyl substituents are expected to impart steric bulk and electronic effects due to fluorine’s strong electron-withdrawing nature, influencing reactivity, stability, and applications in catalysis or materials science.
Properties
CAS No. |
58448-06-9 |
|---|---|
Molecular Formula |
C18H12F3In |
Molecular Weight |
400.1 g/mol |
IUPAC Name |
tris(4-fluorophenyl)indigane |
InChI |
InChI=1S/3C6H4F.In/c3*7-6-4-2-1-3-5-6;/h3*2-5H; |
InChI Key |
NTZAAFHIGPFYOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1F)[In](C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tris(4-fluorophenyl)indigane typically involves the reaction of 4-fluorobromobenzene with magnesium to form a Grignard reagent, which is then reacted with phosphorus trichloride. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is then refluxed, and the product is purified by recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high
Comparison with Similar Compounds
Structural and Electronic Properties
a) Tris(4-methoxyphenyl)phosphine
- Structure : Features three 4-methoxyphenyl groups bonded to phosphorus. Methoxy groups are electron-donating, contrasting with fluorine’s electron-withdrawing effects.
- Planarity: Steric repulsion between aryl groups likely induces nonplanar geometry, similar to fluorophenyl-substituted metalloporphyrins in , where fluorophenyl groups distort macrocycle planarity .
- Applications : Phosphines like this are widely used as ligands in catalysis. The methoxy groups enhance solubility in polar solvents compared to fluorinated analogs.
b) 2,4,6-Tris(4-fluorophenyl)-1,3,5-triazine
- Structure : A triazine core with three 4-fluorophenyl groups. Fluorine’s electronegativity enhances electron-deficiency in the triazine ring, promoting π-stacking and fluorescence .
- Planarity : The triazine ring is planar, but fluorophenyl substituents may adopt perpendicular orientations to minimize steric clashes, as seen in ’s thiazole derivatives .
- Applications: Used in fluorescent polymeric nanoparticles for bioimaging due to intense blue fluorescence and biocompatibility .
c) 4-Fluorophenyl-Substituted Metalloporphyrins
- Structure : Meso-4-fluorophenyl groups on porphyrin macrocycles.
- Planarity : Steric repulsion between fluorophenyl groups and the macrocycle induces distortion from planarity, reducing conjugation but enhancing solubility .
- Applications : Tunable phosphorescent materials for oxygen sensing, leveraging fluorine’s impact on electronic transitions .
Comparative Data Table
Electronic and Steric Effects
- Fluorine vs. Methoxy : Fluorine’s electron-withdrawing nature increases electrophilicity and oxidative stability compared to methoxy groups, which enhance nucleophilicity .
- Steric Bulk : Both fluorophenyl and methoxyphenyl groups introduce steric hindrance, but fluorine’s smaller size may allow tighter packing in solid-state structures, as observed in isostructural thiazole derivatives .
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